Cas no 1803843-18-6 (2-Bromo-6-(3-bromopropyl)benzoic acid)

2-Bromo-6-(3-bromopropyl)benzoic acid is a brominated aromatic carboxylic acid derivative with versatile applications in organic synthesis and pharmaceutical intermediates. Its structure features two reactive bromine atoms, enhancing its utility as a building block for cross-coupling reactions, such as Suzuki or Heck couplings, and nucleophilic substitutions. The benzoic acid moiety further allows for functionalization via esterification or amidation. This compound is particularly valuable in constructing complex molecular frameworks due to its dual electrophilic sites, enabling selective modifications. Its stability under standard conditions and well-defined reactivity make it a reliable reagent for researchers in medicinal chemistry and material science.
2-Bromo-6-(3-bromopropyl)benzoic acid structure
1803843-18-6 structure
Product name:2-Bromo-6-(3-bromopropyl)benzoic acid
CAS No:1803843-18-6
MF:C10H10Br2O2
Molecular Weight:321.993201732636
CID:4977760

2-Bromo-6-(3-bromopropyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-Bromo-6-(3-bromopropyl)benzoic acid
    • インチ: 1S/C10H10Br2O2/c11-6-2-4-7-3-1-5-8(12)9(7)10(13)14/h1,3,5H,2,4,6H2,(H,13,14)
    • InChIKey: GNNXPZZKYNHJQX-UHFFFAOYSA-N
    • SMILES: BrCCCC1C=CC=C(C=1C(=O)O)Br

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 197
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 37.3

2-Bromo-6-(3-bromopropyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013015861-500mg
2-Bromo-6-(3-bromopropyl)benzoic acid
1803843-18-6 97%
500mg
815.00 USD 2021-06-25
Alichem
A013015861-1g
2-Bromo-6-(3-bromopropyl)benzoic acid
1803843-18-6 97%
1g
1,564.50 USD 2021-06-25
Alichem
A013015861-250mg
2-Bromo-6-(3-bromopropyl)benzoic acid
1803843-18-6 97%
250mg
499.20 USD 2021-06-25

2-Bromo-6-(3-bromopropyl)benzoic acid 関連文献

2-Bromo-6-(3-bromopropyl)benzoic acidに関する追加情報

2-Bromo-6-(3-bromopropyl)benzoic Acid: A Comprehensive Overview

2-Bromo-6-(3-bromopropyl)benzoic acid is a compound with the CAS number 1803843-18-6, which has garnered significant attention in the field of organic chemistry due to its unique structure and potential applications. This compound is a derivative of benzoic acid, featuring two bromine atoms at specific positions on the aromatic ring. The presence of these bromine atoms introduces interesting electronic and steric effects, making it a valuable molecule for various chemical transformations and syntheses.

The structure of 2-bromo-6-(3-bromopropyl)benzoic acid consists of a benzene ring with a carboxylic acid group at position 1, a bromine atom at position 2, and a 3-bromopropyl group attached at position 6. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, which can influence its reactivity in different chemical environments. The compound's molecular formula is C9H9Br2O2, and its molecular weight is approximately 307.05 g/mol.

Recent studies have highlighted the importance of 2-bromo-6-(3-bromopropyl)benzoic acid in the synthesis of bioactive compounds. Its brominated groups make it an ideal precursor for Suzuki-Miyaura coupling reactions, which are widely used in the construction of biaryls and heteroaryls. Additionally, the compound's benzoic acid moiety allows for further functionalization, such as esterification or amidation, opening up possibilities for drug discovery and material science applications.

In terms of synthesis, 2-bromo-6-(3-bromopropyl)benzoic acid can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. One common method involves the bromination of a substituted benzoic acid derivative using N-bromosuccinimide (NBS) or other brominating agents under specific conditions. The introduction of the 3-bromopropyl group typically requires alkylation or substitution reactions, depending on the starting materials and desired regioselectivity.

The compound's physical properties are also worth noting. It has a melting point of approximately 150°C, making it suitable for thermal reactions without decomposition. Its solubility in common organic solvents like dichloromethane and ethyl acetate facilitates its use in solution-phase chemistry. Furthermore, the compound exhibits moderate stability under standard storage conditions, though it should be protected from light and moisture to prevent degradation.

From an analytical standpoint, 2-bromo-6-(3-bromopropyl)benzoic acid can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods allow for precise determination of its molecular structure and purity, ensuring its suitability for downstream applications.

In conclusion, 2-bromo-6-(3-bromopropyl)benzoic acid is a versatile compound with promising potential in organic synthesis and materials science. Its unique structure, combined with recent advancements in synthetic methodologies, positions it as an important building block for future research and development efforts.

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